
2-Amino-2-(2,6-dihydroxybenzyl)-3-fluoropropanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(2,6-dihydroxybenzyl)-3-fluoropropanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an amino group, a fluorine atom, and a benzyl group with two hydroxyl substituents, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,6-dihydroxybenzyl)-3-fluoropropanoic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzyl precursor, such as 2,6-dihydroxybenzaldehyde.
Amination: The amino group is introduced through reductive amination, using reagents like sodium cyanoborohydride.
Final Assembly: The final step involves coupling the fluorinated benzylamine with a suitable carboxylic acid derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and yields.
Purification: Implementing advanced purification techniques such as crystallization, distillation, or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
2-Amino-2-(2,6-dihydroxybenzyl)-3-fluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or halides in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Amino-2-(2,6-dihydroxybenzyl)-3-fluoropropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Amino-2-(2,6-dihydroxybenzyl)-3-fluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and hydroxyl groups play crucial roles in binding to active sites, influencing the compound’s efficacy and specificity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Amino-3-fluoropropanoic acid: Lacks the benzyl and hydroxyl groups, resulting in different chemical properties and applications.
2,6-Dihydroxybenzylamine:
3-Fluoro-4-hydroxyphenylalanine: Contains a similar fluorine and hydroxyl substitution pattern but differs in the amino acid backbone.
Uniqueness
2-Amino-2-(2,6-dihydroxybenzyl)-3-fluoropropanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both hydroxyl and fluorine substituents enhances its binding affinity and specificity in biochemical contexts, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H12FNO4 |
|---|---|
分子量 |
229.20 g/mol |
IUPAC 名称 |
2-amino-2-[(2,6-dihydroxyphenyl)methyl]-3-fluoropropanoic acid |
InChI |
InChI=1S/C10H12FNO4/c11-5-10(12,9(15)16)4-6-7(13)2-1-3-8(6)14/h1-3,13-14H,4-5,12H2,(H,15,16) |
InChI 键 |
GVOMDTJFTICANQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)O)CC(CF)(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester](/img/structure/B13139013.png)
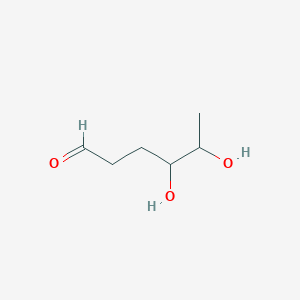
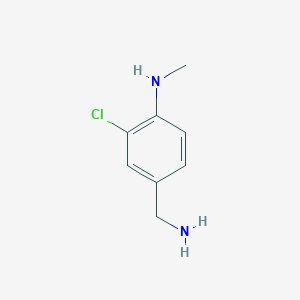
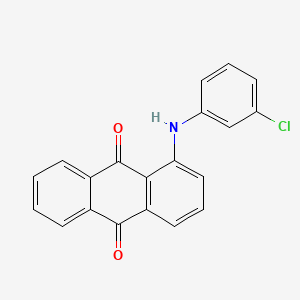
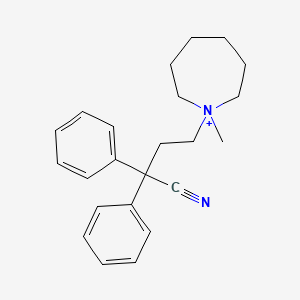
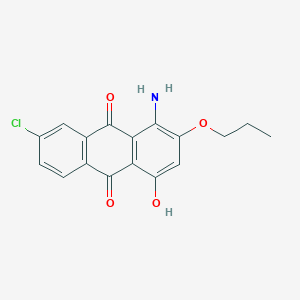
![5-(Bromomethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13139053.png)
![N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B13139064.png)
![Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate](/img/structure/B13139066.png)
![8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13139067.png)
![7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13139070.png)
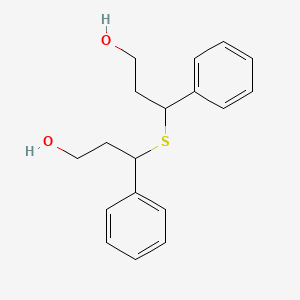

![6-Amino-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13139084.png)
